5-(benzyloxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-benzofuran-3-carboxamide
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Overview
Description
The compound 5-(benzyloxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-benzofuran-3-carboxamide is a sophisticated chemical entity that captures significant attention in the realm of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzofuran Synthesis: The initial step involves the construction of the benzofuran core. This can be achieved via cyclization of appropriate precursors such as 2-hydroxybenzaldehyde derivatives.
Benzyloxy Substitution:
Carboxamide Formation: The final step to obtain the target compound requires amide bond formation, typically facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a suitable amine.
Industrial Production Methods:
Bulk Synthesis: For large-scale production, the use of continuous flow reactors might be employed to optimize yields and reaction times, ensuring higher efficiency and scalability.
Purification: High-performance liquid chromatography (HPLC) or crystallization techniques ensure the purity of the compound post-synthesis.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: The benzofuran moiety may undergo oxidation to form corresponding ketones or aldehydes under specific conditions.
Reduction: Selective reduction can modify the benzyloxy group, converting it to benzyl alcohol or other derivatives.
Substitution: Electrophilic aromatic substitution can further functionalize the compound, introducing new substituents at various positions on the aromatic rings.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Friedel-Crafts reagents, such as aluminum chloride (AlCl3), facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Various aldehydes or ketones depending on the site of oxidation.
Reduction Products: Benzyl alcohols or corresponding reduced amides.
Substitution Products: A range of substituted benzofuran derivatives, contingent on the reagents and conditions.
Scientific Research Applications
This compound finds its place in numerous scientific explorations, such as:
Chemistry: Used as a building block for more complex organic compounds. Its unique structure serves as a precursor for synthesizing novel benzofuran derivatives.
Medicine: Possible therapeutic agent under investigation for its biological activities, such as anti-inflammatory or anticancer properties.
Industry: Employed in the synthesis of materials with specific electronic properties or as intermediates in the production of pharmaceuticals.
Mechanism of Action
Effect Mechanism:
The compound may exert its effects through specific interactions with molecular targets such as enzymes or receptors, modifying their activity.
Molecular Targets and Pathways:
Targets include key enzymes involved in metabolic pathways or receptors that play pivotal roles in cellular signaling processes. Pathways affected could range from oxidative stress response to signal transduction mechanisms.
Comparison with Similar Compounds
Other benzofuran derivatives, such as 2-methylbenzofuran-3-carboxamide and 5-benzyloxybenzofuran.
Compounds containing dihydro-1,4-benzodioxin moiety, like 6-methoxy-2,3-dihydro-1,4-benzodioxin.
Uniqueness:
The combination of a benzyloxy group with a dihydro-1,4-benzodioxin moiety on the benzofuran framework imparts unique physicochemical properties and potential biological activities, distinguishing it from other related compounds.
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Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-16-24(25(27)26-18-7-9-22-23(13-18)29-12-11-28-22)20-14-19(8-10-21(20)31-16)30-15-17-5-3-2-4-6-17/h2-10,13-14H,11-12,15H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBSFIGAQLVJAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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